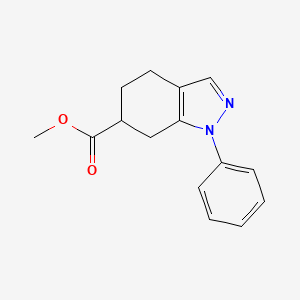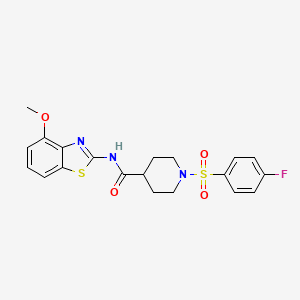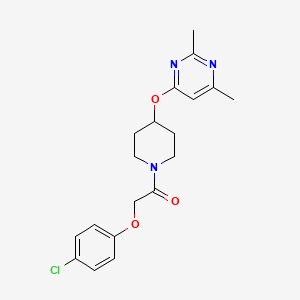
Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazoles are a type of heterocyclic aromatic organic compound, having a pyrazole ring condensed with a benzene ring . They are not common in nature, but many synthetically prepared indazole compounds have shown desirable pharmacological properties .
Synthesis Analysis
The synthesis of indazole compounds has been a subject of research for many years. One method involves the aromatization of 4-hydroxyimino-6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydroindazole to indazole . The proposed mechanism proceeds via the formation of an iminium cation, followed by subsequent hydride and methyl migration, and final oxidation to indazole .
Molecular Structure Analysis
Indazoles have three potential tautomers: 1H-indazole, 2H-indazole, and 3H-indazole . The tautomeric equilibrium between 1H- and 2H-indazoles has been investigated, and it was found that the 1H tautomer is more stable than the 2H tautomer .
Chemical Reactions Analysis
The chemical reactions of indazoles have been thoroughly investigated. For example, the tautomerism of substituted indazoles leads to similar results in the gas-phase as well as in water .
Aplicaciones Científicas De Investigación
Neuroprotective Applications
Research on similar compounds has shown potential neuroprotective effects. For example, studies on 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives have highlighted their role in neurotoxicity and the potential for neuroprotective strategies against Parkinson's disease through the inhibition of neuronal nitric oxide synthase (Hantraye et al., 1996).
Antimicrobial and Antifungal Agents
Derivatives of similar structures have been evaluated for their antimicrobial and antifungal activities. For instance, 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown marked inhibition of bacterial and fungal growth, suggesting the potential of related compounds in antimicrobial applications (Reddy et al., 2010).
Inhibition of Trypanocidal Activity
Methyl 1-nitrophenyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate derivatives have been synthesized and evaluated for their trypanocidal activity, with some compounds exhibiting significant activity against Trypanosoma cruzi. This suggests the potential for related compounds to be developed as trypanocidal agents (Tonin et al., 2009).
Synthesis and Structural Analysis
Studies on related compounds have also focused on their synthesis, structural, spectral, and theoretical investigations, providing valuable insights into the properties and applications of these compounds. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been characterized through various techniques, offering a foundation for understanding the chemical behavior and potential applications of similar compounds (Viveka et al., 2016).
Peptide Conformation Elucidation
Synthesis of conformationally constrained tryptophan derivatives related to the compound could be used in peptide and peptoid conformation elucidation studies. Such derivatives help in understanding peptide structure-function relationships, which is crucial for the development of therapeutic peptides and peptoids (Horwell et al., 1994).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is synthesized from cyclic β-keto esters . The exact interaction with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
The compound is synthesized via a two-step process involving the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compound
Action Environment
It’s known that the compound is synthesized under mild conditions, which suggests that it may be stable under a variety of environmental conditions .
Propiedades
IUPAC Name |
methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)11-7-8-12-10-16-17(14(12)9-11)13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEQBNMSCMNYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)N(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2113470-18-9 |
Source


|
| Record name | methyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)
![3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2754334.png)

![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2754337.png)
![(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2754339.png)
![1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide](/img/structure/B2754341.png)
![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)


![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)
![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)